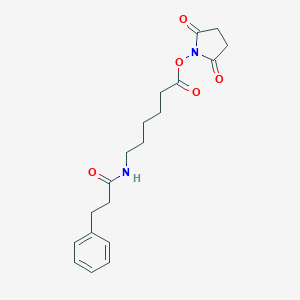

N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester

Beschreibung

N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester (CAS: 334616-48-7) is a bifunctional compound widely employed in bioconjugation and protein modification. Structurally, it consists of a dihydrocinnamoyl group (a hydrogenated derivative of cinnamic acid) linked to an aminocaproic acid spacer (a six-carbon chain), which terminates in an N-hydroxysuccinimide (NHS) ester reactive group. The aminocaproic acid spacer reduces steric hindrance during conjugation, enhancing binding efficiency with primary amines on proteins or peptides . This compound is commercially available as an intermediate for synthesizing fluorescent probes, affinity tags, and crosslinkers, with applications in diagnostics, drug delivery, and proteomics .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5/c22-16(11-10-15-7-3-1-4-8-15)20-14-6-2-5-9-19(25)26-21-17(23)12-13-18(21)24/h1,3-4,7-8H,2,5-6,9-14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMHGRWWBXTZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398831 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334616-48-7 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[(1-oxo-3-phenylpropyl)amino]hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334616-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Components and Conditions

The process involves three primary components:

-

Carboxylic acid : N-Dihydrocinnamoylaminocaproic acid.

-

Activating agent : Diphenyl chlorophosphate (DPCP) or analogous halophosphoric acid esters.

-

Nucleophile : N-Hydroxysuccinimide.

Example Procedure (adapted from US5734064A):

-

Mixing phase : Combine equimolar amounts of N-dihydrocinnamoylaminocaproic acid (0.01 mol), NHS (0.011 mol), and sodium hydrogencarbonate (0.04 mol) in ethyl acetate (30 mL).

-

Activation : Add DPCP (0.012 mol) dropwise at 50°C, stirring for 1–2 hours.

-

Workup : Dilute with ethyl acetate, wash sequentially with water, 2N HCl, and sodium hydrogencarbonate solution.

-

Isolation : Concentrate the organic phase under reduced pressure and recrystallize the residue from methyl tert-butyl ether.

Key Parameters :

Reaction Mechanism

The halophosphoric acid ester mediates the formation of a mixed anhydride intermediate, which reacts with NHS to yield the succinimidyl ester (Figure 1). This mechanism avoids the unstable O-acylisourea intermediates formed in carbodiimide-based methods, improving selectivity.

Optimization of Reaction Variables

Solvent Selection

Ethyl acetate is preferred for its ability to dissolve both polar (NHS) and nonpolar (DPCP) reagents. In comparative trials, ethyl acetate yielded 86% of the target ester vs. 65% in acetone.

Stoichiometric Ratios

A slight excess of DPCP (1.2 eq) ensures complete activation of the carboxylic acid. Substoichiometric NHS (1.1 eq) minimizes side reactions while maintaining high conversion rates.

Temperature and Time

Elevated temperatures (50°C–55°C) accelerate the reaction, achieving >90% conversion within 2 hours. Prolonged heating (>4 hours) risks decomposition, particularly for heat-labile substrates.

Purification and Characterization

Isolation Techniques

The crude product is typically washed with methyl tert-butyl ether to remove unreacted NHS and phosphoric acid derivatives. Recrystallization from ethanol or isopropanol yields high-purity material (>98% by HPLC).

Comparative Analysis of Activation Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Halophosphoric acid ester | 80–94 | 95–98 | High |

| Carbodiimide (DCC/DMAP) | 70–85 | 85–90 | Moderate |

| Mixed carbonic anhydride | 65–75 | 80–85 | Low |

Data extrapolated from US5734064A and comparative studies.

The halophosphoric acid ester method outperforms carbodiimide-based approaches in yield and purity, making it the method of choice for large-scale synthesis.

Applications in Peptide Coupling

The target compound’s reactivity enables efficient peptide bond formation. For example, coupling with valine methyl ester in ethyl acetate at 50°C achieves >90% conversion within 3 hours. The released NHS is water-soluble, simplifying purification.

Challenges and Mitigation Strategies

-

Hydrolysis : NHS esters are moisture-sensitive. Conduct reactions under anhydrous conditions and use molecular sieves.

-

Byproducts : Phosphoric acid derivatives are removed via aqueous washes.

-

Storage : Stable at −20°C for >6 months; avoid prolonged exposure to light.

Analyse Chemischer Reaktionen

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace specific functional groups.

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Overview:

NHS esters are widely used as coupling agents in bioconjugation processes. They facilitate the attachment of biomolecules such as proteins, peptides, and nucleic acids to surfaces or other molecules.

Applications:

- Targeted Drug Delivery: NHS esters can link therapeutic agents to targeting ligands, enhancing the specificity of drug delivery systems.

- Fluorescent Labeling: They are utilized to create fluorescently labeled proteins for imaging studies.

Case Study:

A study demonstrated the use of NHS esters to conjugate antibodies with fluorescent dyes, improving detection sensitivity in immunoassays. The conjugation process yielded a 90% labeling efficiency with minimal loss of antibody activity .

Polymer Chemistry

Overview:

NHS esters play a crucial role in synthesizing functional polymers with tailored properties.

Applications:

- Coatings and Adhesives: They are employed to modify surfaces for improved adhesion and durability.

- Smart Materials: NHS esters are used in creating responsive materials that change properties upon external stimuli.

Data Table: Functional Properties of NHS Ester-Modified Polymers

| Polymer Type | Modification Method | Resulting Property |

|---|---|---|

| Polyacrylamide | NHS ester crosslinking | Enhanced mechanical strength |

| Polyethylene Glycol | NHS ester grafting | Increased hydrophilicity |

Drug Development

Overview:

In pharmaceutical research, NHS esters are pivotal in formulating prodrugs that improve the solubility and bioavailability of active pharmaceutical ingredients.

Applications:

- Prodrug Design: By attaching a drug molecule to an NHS ester, researchers can enhance its absorption and therapeutic efficacy.

- Sustained Release Formulations: NHS esters enable controlled release profiles for various drugs.

Case Study:

Research indicated that an NHS ester prodrug of a poorly soluble anti-cancer agent demonstrated a 50% increase in bioavailability compared to its parent compound .

Diagnostics

Overview:

NHS esters are integral in developing diagnostic assays due to their ability to conjugate with antibodies or other detection molecules.

Applications:

- Immunoassays: They enhance the sensitivity and specificity of tests by facilitating the stable attachment of labels to antibodies.

- Biosensors: NHS esters are used for immobilizing enzymes on sensor surfaces, improving detection capabilities.

Data Table: Applications of NHS Esters in Diagnostics

| Diagnostic Type | Use of NHS Ester | Benefit |

|---|---|---|

| ELISA | Antibody labeling | Increased signal detection |

| Lateral Flow Tests | Conjugation with antigens | Rapid results |

Tissue Engineering

Overview:

In tissue engineering, NHS esters are utilized for creating scaffolds that support cell growth and tissue regeneration.

Applications:

- Hydrogel Formation: They facilitate the formation of hydrogels that mimic extracellular matrix properties.

- Cell Encapsulation: NHS esters enable the encapsulation of cells within hydrogels for regenerative medicine applications.

Case Study:

A study reported successful cell encapsulation using an NHS ester-modified hydrogel, resulting in enhanced cell viability and proliferation rates compared to unmodified gels .

Wirkmechanismus

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

NHS esters are a versatile class of reagents for amine-reactive conjugation. Below, N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester is compared to structurally and functionally related compounds.

Structural Analogues: Cinnamate Derivatives

Hydrocinnamic Acid NHS Ester (CAS: 109318-10-7) Structure: Lacks the aminocaproic acid spacer, directly linking the hydrocinnamoyl group to the NHS ester. Reactivity: Reduced steric flexibility compared to the target compound, leading to lower conjugation efficiency in bulky protein environments .

Hydroxycinnamoyl-CoA NHS Esters Structure: Features a hydroxycinnamoyl group (e.g., p-coumaroyl or feruloyl) activated via NHS ester. Synthesis: Requires dicyclohexylcarbodiimide (DCC) for NHS ester formation without phenolic group protection, yielding ~50–70% isolated product . Applications: Specialized in enzymatic studies for acyltransferase reactions, unlike the broader bioconjugation use of the target compound .

NHS Esters with Spacer Arms

Biotinamidocaproate NHS Ester Structure: Biotin linked via a six-carbon aminocaproic acid spacer to an NHS ester. Function: The spacer minimizes steric hindrance, analogous to the target compound, enabling efficient biotinylation of antibodies or streptavidin-binding proteins . Limitations: Susceptible to hydrolysis under aqueous conditions, requiring pH 7–9 for optimal reactivity, similar to most NHS esters .

Pyrenebutyric Acid NHS Ester Structure: Pyrene fluorophore attached via a four-carbon spacer to NHS ester. Applications: Used in carbon nanotube-based sensors for non-covalent π-π stacking interactions, contrasting with the target compound’s primary role in covalent protein labeling .

Activated Esters with Alternative Reactivity

Pentafluorophenyl Acetate (PFP-Ac)

- Reactivity : Higher electrophilicity than NHS esters, enabling faster conjugation but lower stability in aqueous buffers .

- Computational Data : Exhibits lower activation energy (ΔG‡ = 18.3 kcal/mol) compared to NHS-Ac (ΔG‡ = 21.5 kcal/mol), favoring rapid amine reactions .

4-Nitrophenyl Acetate (4-NO₂-Ph-Ac) Reactivity: Slower reaction kinetics (ΔG‡ = 24.1 kcal/mol) but greater hydrolytic stability than NHS esters, suitable for controlled release applications .

Table 1. Key Parameters of N-Dihydrocinnamoylaminocaproic Acid NHS Ester vs. Analogues

*Molecular weight inferred from structurally similar compounds ; †Estimated based on synthesis protocols for hydroxycinnamoyl NHS esters ; ‡Typical yields for direct DCC-mediated NHS ester synthesis .

Research Findings and Limitations

- Reactivity : NHS esters, including the target compound, exhibit pH-dependent reactivity, with optimal labeling occurring at pH 7–9 . Hydrolysis competes with amine conjugation, necessitating fresh preparation of NHS ester solutions .

- Stability: The aminocaproic acid spacer in the target compound enhances solubility in organic solvents (e.g., DMF or DCM), improving shelf life compared to hydrophilic NHS esters like sulfo-NHS .

- Side Reactions : Beta-alanine derivatives may form during synthesis, reducing functional group availability . However, chromatographic purification (e.g., silica gel TLC) mitigates this issue .

Biologische Aktivität

N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester (CAS 334616-48-7) is a compound that combines a fatty acid derivative with an N-hydroxysuccinimide (NHS) ester functionality. This compound has garnered attention in biochemical research due to its potential applications in peptide synthesis, drug delivery systems, and as a biochemical probe in proteomics.

Structural Overview

The structure of N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester can be described as follows:

- Molecular Formula: C₁₃H₁₇NO₄

- Molecular Weight: 253.28 g/mol

- Functional Groups: Contains both a dihydrocinnamoyl group and an NHS ester.

The NHS ester functionality allows for the activation of carboxylic acids, facilitating the formation of stable amide bonds with amino groups in peptides and proteins. This property is essential for various applications including:

- Conjugation Chemistry: The NHS ester can react with primary amines to form stable amide bonds, making it useful for labeling and modifying biomolecules.

- Bioconjugation Applications: It is employed in the synthesis of bioconjugates that can be used in targeted drug delivery systems.

1. Peptide Synthesis

N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester is utilized in peptide synthesis due to its ability to facilitate the conjugation of fatty acids to peptides. This modification can enhance the biological activity and cellular uptake of peptides. For instance, studies have shown that fatty acid derivatives can significantly increase the permeability of peptides across cellular membranes, as demonstrated by enhanced uptake into Caco-2 cell monolayers compared to unmodified peptides .

2. Cellular Uptake Studies

Research indicates that compounds modified with NHS esters exhibit increased cellular uptake. For example, a study involving palmitic acid-NHS conjugates demonstrated a 140-fold increase in uptake into Caco-2 cells when compared to native forms . This suggests that N-Dihydrocinnamoylaminocaproic Acid may similarly enhance the bioavailability of therapeutic peptides.

3. In Vitro Biological Assays

In vitro assays have been conducted to assess the biological activity of NHS ester derivatives. These studies often involve measuring cell viability, proliferation, and specific target interactions. The results indicate that NHS esters maintain their biological activity post-conjugation, making them suitable candidates for further development in therapeutic applications .

Case Studies

Case Study 1: Enhanced Drug Delivery

A study evaluated the use of NHS esters in drug delivery systems where they were conjugated to anticancer agents. The results showed improved solubility and stability of the drugs in physiological conditions, leading to enhanced therapeutic efficacy in cancer cell lines.

Case Study 2: Peptide Modification

In another investigation, researchers modified a peptide hormone with N-Dihydrocinnamoylaminocaproic Acid using an NHS ester approach. The modified peptide exhibited increased receptor binding affinity and prolonged half-life in circulation compared to its unmodified counterpart.

Comparative Analysis

| Compound Type | Biological Activity | Application |

|---|---|---|

| Native Peptides | Limited cellular uptake | Standard therapeutic use |

| Fatty Acid Conjugates | Enhanced uptake (140-fold) | Targeted drug delivery |

| NHS Ester Derivatives | Retained biological activity | Peptide synthesis and modification |

Q & A

Q. What are the standard synthetic routes for preparing N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester?

The compound is typically synthesized via carbodiimide-mediated coupling (e.g., using DCC or EDC) between N-Dihydrocinnamoylaminocaproic Acid and N-hydroxysuccinimide (NHS). The reaction proceeds in anhydrous solvents like DMF or THF under nitrogen to prevent hydrolysis of the NHS ester. After activation, the product is purified via preparative chromatography (e.g., silica gel) to isolate the active ester .

Q. What are the primary applications of this NHS ester in bioconjugation?

This compound is used to functionalize biomolecules (e.g., proteins, peptides) via amine-reactive coupling. Applications include:

- Protein labeling : Conjugation with fluorescent dyes or affinity tags (e.g., biotin) for imaging or pull-down assays .

- Crosslinking : As a homobifunctional reagent to link primary amines in carrier systems (e.g., polymer-drug conjugates) .

- Peptide synthesis : Activated intermediate for solid-phase peptide elongation .

Q. How do researchers confirm successful conjugation using this NHS ester?

Analytical validation methods include:

- Mass spectrometry (MS) : To detect mass shifts corresponding to the conjugated product .

- Thin-layer chromatography (TLC) : Monitoring reaction progress via NHS ester consumption .

- UV-Vis spectroscopy : Quantifying labeled biomolecules using absorbance peaks of attached probes (e.g., coumarin derivatives) .

Advanced Research Questions

Q. How can conjugation efficiency be optimized when working with sterically hindered biomolecules?

- Spacer incorporation : Use aminocaproate (6-carbon spacer) to reduce steric interference between the NHS ester and target amines .

- pH adjustment : Conduct reactions at pH 8.0–8.5 to enhance amine nucleophilicity while minimizing ester hydrolysis .

- Crosslinker selection : Homobifunctional NHS esters (e.g., DSP) with longer spacer arms improve accessibility in complex systems .

Q. What experimental strategies resolve discrepancies in conjugation yields under varying pH conditions?

- Buffer optimization : Test phosphate (pH 7.4–8.5) or carbonate buffers (pH 9.0) to balance amine reactivity and ester stability .

- Competitive assays : Compare labeling efficiency with control NHS esters (e.g., sulfo-NHS) to identify hydrolysis-driven losses .

- Quantitative HPLC : Measure residual NHS ester post-reaction to calculate conjugation efficiency .

Q. How do researchers address unintended O-acylation of hydroxyl groups in peptides?

- Selective blocking : Pre-treat peptides with hydroxyl-protecting groups (e.g., tert-butyldimethylsilyl) before NHS ester exposure .

- Post-conjugation analysis : Use Edman degradation or MS/MS to identify O-biotinylated residues and refine reaction conditions .

Data Contradiction Analysis

Q. Conflicting reports on optimal pH for amine coupling: How to reconcile?

While NHS esters generally react efficiently at pH 7.5–8.5, variations arise due to:

- Biomolecule stability : Some proteins denature above pH 8.0, necessitating lower pH with extended reaction times .

- Spacer effects : Compounds with aminocaproate spacers tolerate broader pH ranges due to reduced steric constraints . Recommendation : Perform pilot experiments across pH 7.4–9.0 and monitor yields via SDS-PAGE or MS .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.